molecular formula C12H18N2O B1388866 (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol CAS No. 914349-21-6

(1-Pyridin-2-ylmethylpiperidin-4-YL)methanol

Cat. No.: B1388866
CAS No.: 914349-21-6
M. Wt: 206.28 g/mol
InChI Key: BHICTEOWOQBSSN-UHFFFAOYSA-N
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Description

(1-Pyridin-2-ylmethylpiperidin-4-yl)methanol is a tertiary amine compound featuring a pyridine ring linked via a methyl group to a piperidine moiety, with a hydroxymethyl (-CH2OH) substituent at the 4-position of the piperidine ring. Its molecular formula is C12H20N2O, with an exact mass of 206.12665 g/mol .

Properties

IUPAC Name

[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-11-4-7-14(8-5-11)9-12-3-1-2-6-13-12/h1-3,6,11,15H,4-5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHICTEOWOQBSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661689
Record name {1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-21-6
Record name {1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method is the reductive amination of pyridine-2-carbaldehyde with 4-piperidinemethanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted piperidine and pyridine derivatives.

Scientific Research Applications

(1-Pyridin-2-ylmethylpiperidin-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyridine-Based Methanol Derivatives

Several pyridine derivatives with methanol substituents share structural similarities but differ in functional groups and properties:

Compound Name Molecular Formula Key Substituents Properties/Applications Reference
(2-Aminopyridin-4-yl)-methanol C6H8N2O -NH2 at pyridine C2 Enhanced solubility due to -NH2; potential ligand in coordination chemistry
(4-Methoxypyridin-2-yl)-methanol C7H9NO2 -OCH3 at pyridine C4 Electron-donating group may alter reactivity in synthesis
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C9H11ClNO3 -Cl and -CH(OCH3)2 at pyridine C2/C3 Increased steric bulk and electrophilic sites for substitution reactions

Key Differences :

  • Substituents like -NH2 or -OCH3 in analogs influence electronic properties and solubility .

Piperidine-Pyrimidine/Pyridine Hybrids

Compounds combining piperidine with heterocycles like pyrimidine or modified pyridine show distinct pharmacological relevance:

Compound Name Molecular Formula Key Features Applications/Properties Reference
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol C10H14ClN3O Pyrimidine ring with -Cl substituent Likely reactivity in cross-coupling reactions; higher molecular weight due to Cl
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol C12H19N3O -NH2 at pyridine C5; -CH3 at piperidine C4 Steric hindrance from -CH3 may affect target binding; research use only
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol C12H19N3O2S -OCH3 and -SCH3 on pyrimidine Sulfur-containing groups may improve membrane permeability

Key Differences :

  • Replacement of pyridine with pyrimidine (as in and ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability.

Physicochemical and Functional Comparisons

  • Solubility : The hydroxymethyl group in the target compound may confer moderate polarity, but analogs with -NH2 () or -OCH3 () groups likely exhibit superior solubility.
  • Reactivity : Chlorine substituents () create electrophilic sites for nucleophilic substitution, whereas methylthio groups () offer opportunities for oxidation or alkylation.
  • Biological Activity : Piperidine rings are common in CNS-targeting drugs; substituents like -CH3 () or pyrimidine () could modulate affinity for receptors or enzymes.

Research and Commercial Considerations

  • Synthesis Challenges : The discontinued status of the target compound () may reflect difficulties in purification or stability.
  • Therapeutic Potential: Structural analogs with amino or sulfur groups () are more frequently explored in drug discovery pipelines, suggesting broader applicability.

Biological Activity

Chemical Structure and Properties

The presence of both piperidine and pyridine moieties in (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol may influence its reactivity and interaction with biological targets. These functionalities are commonly associated with various pharmacological properties, making this compound a candidate for further investigation in drug discovery.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, although specific studies detailing these effects are sparse. Potential areas of activity include:

  • Antimicrobial Properties : The compound is being investigated for its possible antimicrobial effects, which could make it valuable in treating infections.
  • Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, although detailed mechanisms and efficacy data are still needed.
  • Pharmacological Applications : Its structural characteristics suggest it could interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

The exact mechanism of action for this compound remains unclear due to the lack of extensive research. However, it is hypothesized that the compound may act on specific molecular targets, including enzymes or receptors involved in various biological pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic applications.

Case Studies and Research Findings

While there are no direct case studies specifically focusing on this compound, related compounds with similar structures have been studied extensively. For example:

  • Pyridine Derivatives : Research on pyridine derivatives has shown their effectiveness as inhibitors for various enzymes, including histone demethylases, which play a role in epigenetic regulation. These findings suggest that this compound could potentially exhibit similar inhibitory effects.
  • Piperidine Compounds : Compounds containing piperidine rings have been known to interact with neurotransmitter receptors, indicating a possible avenue for exploring the neurological effects of this compound.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructure CharacteristicsKnown Biological Activity
(1-Pyridin-2-ylmethyl)piperidineContains piperidine and pyridineAntimicrobial, antiviral
4-Arylpyridine DerivativesRigid structure with potential enzyme inhibitionInhibitors for cholesterol metabolism
N-substituted 4-(pyridin-2-yl)thiazoleEngages in structure-based drug designKDM inhibitors with selective cellular permeability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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